

physical and chemical properties of (1R,2S)-1-amino-2-indanol

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Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

Cat. No.: B085305

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An In-Depth Technical Guide to (1R,2S)-1-Amino-2-indanol

(1R,2S)-1-Amino-2-indanol is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its rigid bicyclic structure and defined stereochemistry make it an invaluable chiral auxiliary and a key intermediate in the asymmetric synthesis of numerous pharmaceutical compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and its role in drug development, particularly in the synthesis of the HIV protease inhibitor Indinavir.

Core Physical and Chemical Properties

(1R,2S)-1-Amino-2-indanol is a white to light beige crystalline solid. Its properties are summarized in the table below, providing a ready reference for researchers.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO	[1] [2]
Molecular Weight	149.19 g/mol	[1] [2]
Melting Point	116-121 °C	[1] [3] [4]
Boiling Point	Not available (decomposes)	
Optical Rotation	$[\alpha]^{20}/D = +43^\circ$ (c=1 in MeOH)	[1]
$[\alpha]^{22}/D = +63^\circ$ (c=0.2 in chloroform)	[3]	
pKa (predicted)	14.79 ± 0.40	[5]
Solubility	Soluble in methanol. In DMSO, soluble up to 100 mg/mL. In a mixture of 10% DMSO and 90% corn oil, soluble at ≥ 2.5 mg/mL.	[2] [5]
Appearance	White to light beige crystalline powder	[1] [4]
CAS Number	136030-00-7	[1] [2]

Spectral Data

The structural elucidation of **(1R,2S)-1-amino-2-indanol** is confirmed by various spectroscopic techniques. Key spectral data are presented below.

Technique	Data
¹ H NMR	A detailed ¹ H NMR spectrum is available, showing characteristic peaks for the aromatic and aliphatic protons of the indane skeleton.
¹³ C NMR	The ¹³ C NMR spectrum confirms the presence of nine distinct carbon atoms in the molecule.
FTIR	The FTIR spectrum displays characteristic absorption bands for the O-H, N-H, and C-H stretching vibrations, as well as aromatic C=C stretching.
Mass Spectrometry	Mass spectral analysis confirms the molecular weight of the compound.

Experimental Protocols

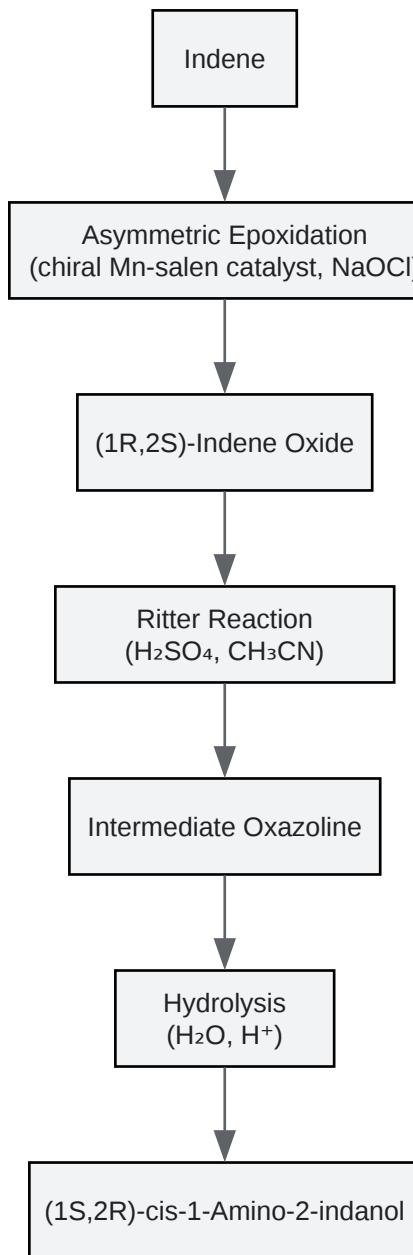
The synthesis and application of **(1R,2S)-1-amino-2-indanol** involve several key experimental procedures. Detailed methodologies for its synthesis, chiral resolution, and a prominent application are provided below.

Synthesis of (1S,2R)-cis-1-Amino-2-indanol via Ritter Reaction

A common and efficient method for the synthesis of the enantiomer, (1S,2R)-cis-1-amino-2-indanol, is through the Ritter reaction, starting from indene. This procedure can be adapted for the (1R,2S) enantiomer by using the appropriate chiral catalyst. A representative protocol is detailed in *Organic Syntheses*.^[6]

Experimental Workflow for the Synthesis of (1S,2R)-cis-1-Amino-2-indanol

Synthesis of (1S,2R)-cis-1-Amino-2-indanol

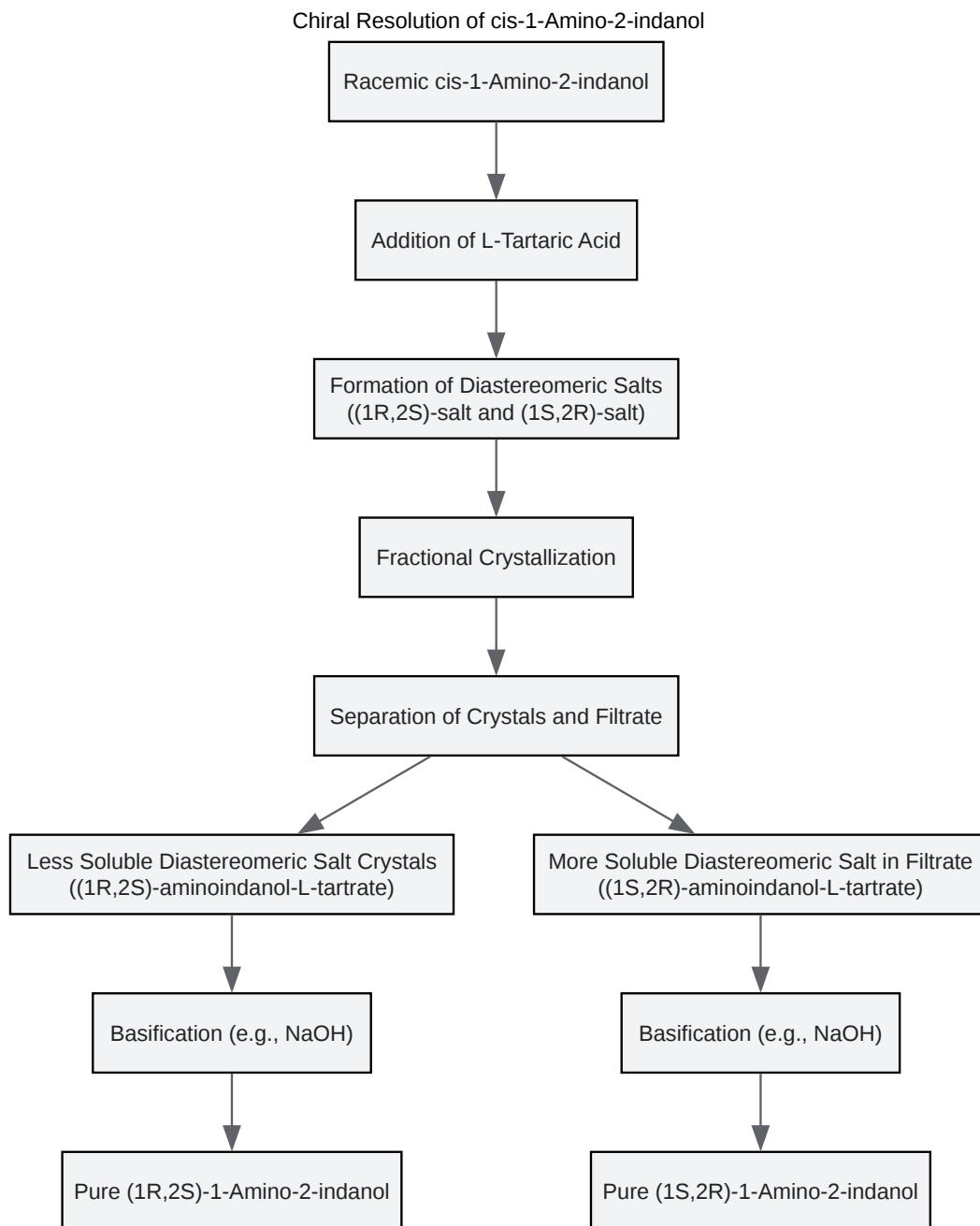
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Caption: Workflow for the enantioselective synthesis of cis-1-amino-2-indanol.

Chiral Resolution of Racemic cis-1-Amino-2-indanol

For preparations that yield a racemic mixture of cis-1-amino-2-indanol, chiral resolution is necessary to isolate the desired enantiomer. A common method involves the formation of diastereomeric salts with a chiral acid, such as L-tartaric acid, followed by fractional crystallization.^[7]

Logical Relationship for Chiral Resolution



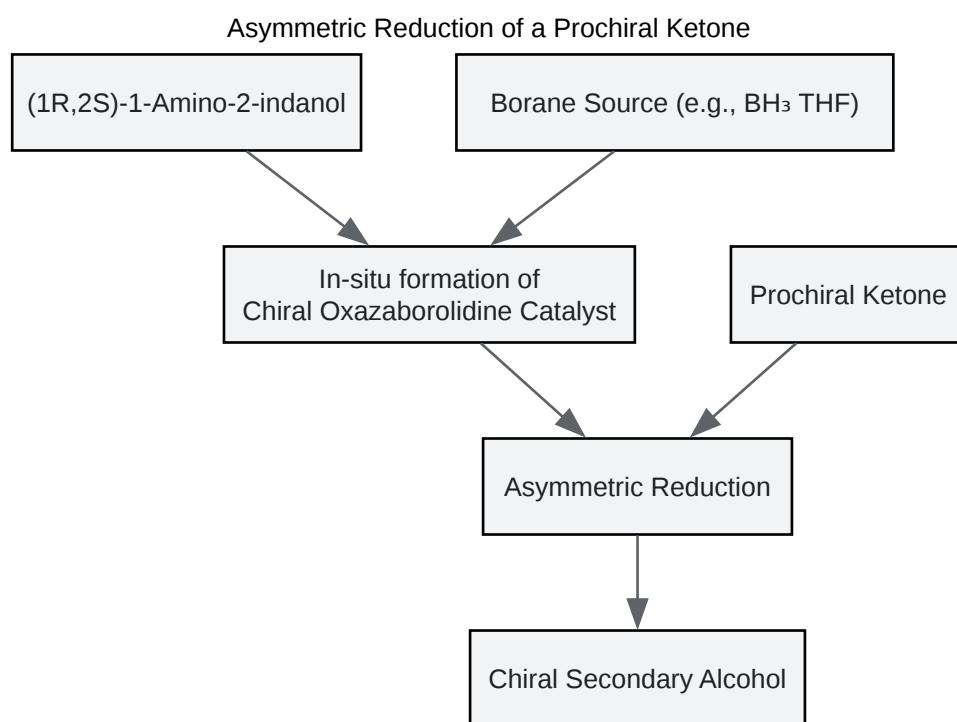
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Caption: Process for separating enantiomers of cis-1-amino-2-indanol.

Application in Asymmetric Synthesis: Reduction of Prochiral Ketones

(1R,2S)-1-Amino-2-indanol is widely used as a chiral ligand in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. A common protocol involves the in-situ formation of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst) from the aminoindanol and a borane source.

Experimental Workflow for Asymmetric Ketone Reduction



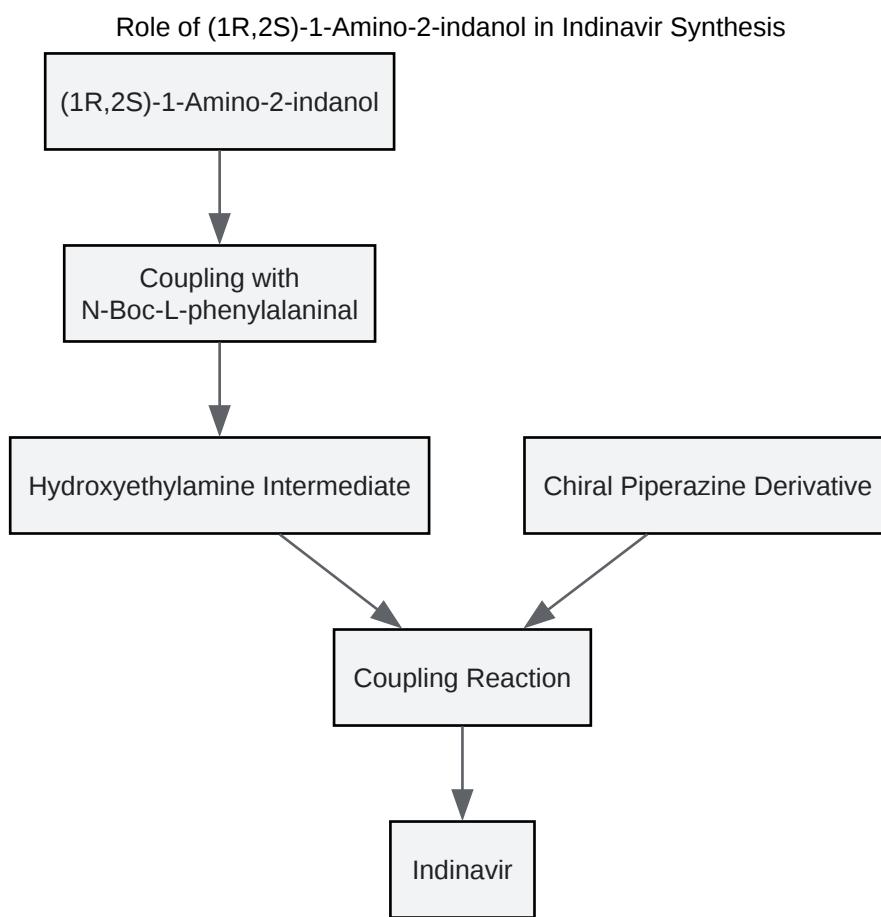
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Caption: Workflow for the asymmetric reduction of ketones using **(1R,2S)-1-amino-2-indanol**.

Role in Drug Development: The Synthesis of Indinavir

A testament to the significance of **(1R,2S)-1-amino-2-indanol** in pharmaceutical development is its role as a key chiral building block in the synthesis of Indinavir, a potent HIV protease inhibitor. The stereochemistry of the aminoindanol moiety is crucial for the drug's efficacy. The synthesis of Indinavir is a multi-step process where the chiral center from **(1R,2S)-1-amino-2-indanol** is incorporated into the final drug molecule.^[8]

Simplified Synthetic Workflow for Indinavir



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Caption: Simplified workflow showing the incorporation of **(1R,2S)-1-amino-2-indanol** in the synthesis of Indinavir.

In conclusion, **(1R,2S)-1-amino-2-indanol** is a versatile and indispensable chiral molecule in the field of chemistry. Its well-defined physical and chemical properties, coupled with its utility in asymmetric synthesis, underscore its importance for researchers and scientists in both academic and industrial settings, particularly in the realm of drug discovery and development.

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